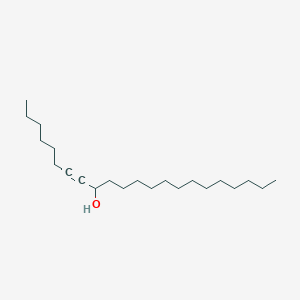
Docos-7-YN-9-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docos-7-YN-9-OL is an organic compound characterized by a long carbon chain with a triple bond and a hydroxyl group. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of the hydroxyl group classifies it as an alcohol. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docos-7-YN-9-OL typically involves the use of alkyne and alcohol functional groups. One common method is the reaction of a terminal alkyne with a suitable aldehyde or ketone in the presence of a base, followed by reduction to yield the desired alcohol. For example, the reaction of ethynylmagnesium bromide with an aldehyde, followed by hydrolysis, can produce this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Docos-7-YN-9-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces alkenes or alkanes.
Substitution: Produces alkyl halides.
Scientific Research Applications
Docos-7-YN-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Docos-7-YN-9-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the alkyne group can participate in cycloaddition reactions. These interactions can affect various biochemical pathways and molecular processes, making it a versatile compound in research.
Comparison with Similar Compounds
Similar Compounds
1-Octyne: A shorter alkyne with similar reactivity but different physical properties.
2-Butyn-1-ol: Another alkyne alcohol with a shorter carbon chain.
Propargyl alcohol: A simple alkyne alcohol used in various chemical reactions.
Uniqueness
Docos-7-YN-9-OL stands out due to its long carbon chain, which imparts unique physical and chemical properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
91295-78-2 |
|---|---|
Molecular Formula |
C22H42O |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
docos-7-yn-9-ol |
InChI |
InChI=1S/C22H42O/c1-3-5-7-9-11-12-13-14-15-17-19-21-22(23)20-18-16-10-8-6-4-2/h22-23H,3-17,19,21H2,1-2H3 |
InChI Key |
AVGUTLCUXJGYAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C#CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















